Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine
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Overview
Description
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . This compound is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a 4-methylphenyl group and a pyridin-3-yl group. It is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine typically involves the reaction of 4-methylbenzyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with ethylamine to form the final product .
Industrial Production Methods: This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine can be compared with other similar compounds, such as:
- N-[(4-methylphenyl)(pyridin-3-yl)methyl]amine
- Ethyl[(4-chlorophenyl)(pyridin-3-yl)methyl]amine
- Ethyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and development applications .
Properties
IUPAC Name |
N-[(4-methylphenyl)-pyridin-3-ylmethyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-17-15(14-5-4-10-16-11-14)13-8-6-12(2)7-9-13/h4-11,15,17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNKMZAVLMOPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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